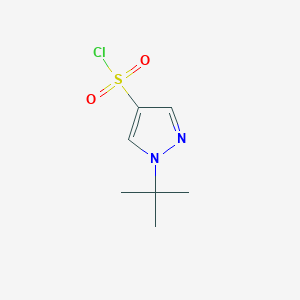![molecular formula C23H15F2N3O B2986709 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326910-09-1](/img/new.no-structure.jpg)
5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolopyrazine core, which is fused with a naphthalene ring and substituted with a 2,4-difluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolopyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Naphthalene Ring: This step often involves a Suzuki or Heck coupling reaction, where a naphthylboronic acid or naphthyl halide is coupled with the pyrazolopyrazine intermediate.
Substitution with the 2,4-Difluorobenzyl Group: This final step can be accomplished through a nucleophilic substitution reaction, where the pyrazolopyrazine-naphthalene intermediate reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydropyrazolopyrazine derivatives.
Substitution: The 2,4-difluorobenzyl group can be involved in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyrazolopyrazine derivatives.
Substitution: Substituted pyrazolopyrazine derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, research has focused on its potential therapeutic applications. The compound’s structure suggests it could be effective in targeting specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorobenzyl)-2-(phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a phenyl group instead of a naphthalene ring.
5-(2,4-Difluorobenzyl)-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a pyridine ring instead of a naphthalene ring.
5-(2,4-Difluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Features a thiophene ring in place of the naphthalene ring.
Uniqueness
The uniqueness of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its combination of a naphthalene ring with a pyrazolopyrazine core and a 2,4-difluorobenzyl group. This specific arrangement of functional groups and aromatic systems provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1326910-09-1 |
|---|---|
Molecular Formula |
C23H15F2N3O |
Molecular Weight |
387.39 |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H15F2N3O/c24-17-9-8-16(20(25)12-17)14-27-10-11-28-22(23(27)29)13-21(26-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 |
InChI Key |
FZPMLCLRTUVUCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)



![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2986640.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2986641.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
